Oct-5-ynamide
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Overview
Description
Oct-5-ynamide is a member of the ynamide family, which are compounds containing a triple bond directly connected to a nitrogen atom that bears an electron-withdrawing group . These compounds are known for their unique reactivity and versatility in organic synthesis, making them valuable building blocks for constructing multifunctional compounds and complex architectures .
Preparation Methods
The synthesis of Oct-5-ynamide can be achieved through various methods. One common approach involves the use of trichloroethene as an inexpensive two-carbon synthon . This method allows for the conversion of a wide range of amides and electrophiles to the corresponding ynamides, including acyclic carbamates, hindered amides, and aryl amides . Another method involves copper-catalyzed couplings of amides with alkynes or their derivatives . These methods offer flexibility and efficiency, making them suitable for industrial production.
Chemical Reactions Analysis
Oct-5-ynamide undergoes a variety of chemical reactions, including:
Oxidation: Ynamides can be oxidized to form various products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert ynamides into different functional groups, such as alkenes or alkanes.
Substitution: Ynamides can participate in substitution reactions, where the triple bond is replaced by other functional groups.
Cycloaddition: Ynamides are known to undergo cycloaddition reactions, forming cyclic compounds.
Common reagents used in these reactions include Brønsted acids, transition metals, and various oxidizing and reducing agents . The major products formed from these reactions are often complex N-containing molecules, such as N-heterocycles .
Scientific Research Applications
Oct-5-ynamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Oct-5-ynamide involves its strongly polarized triple bond, which enables unique chemical transformations . The electron-withdrawing group attached to the nitrogen atom enhances the stability and reactivity of the compound . This polarization allows for the formation of various intermediates and transition states, facilitating a wide range of chemical reactions .
Comparison with Similar Compounds
Oct-5-ynamide can be compared with other ynamides, such as:
- N-phenyl ynamide
- N-methyl ynamide
- N-benzyl ynamide
These compounds share similar structural features but differ in their substituents, which can influence their reactivity and applications . This compound is unique due to its specific structure and the presence of an octyl group, which can impart distinct properties and reactivity patterns .
Properties
CAS No. |
855376-60-2 |
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Molecular Formula |
C8H13NO |
Molecular Weight |
139.19 g/mol |
IUPAC Name |
oct-5-ynamide |
InChI |
InChI=1S/C8H13NO/c1-2-3-4-5-6-7-8(9)10/h2,5-7H2,1H3,(H2,9,10) |
InChI Key |
YQNXISXWMGPXAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CCCCC(=O)N |
Origin of Product |
United States |
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